

2-Oxoglutaric Acid: A Pivotal Intermediate in Cellular Metabolism and Beyond

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Compound of Interest

Compound Name: 2-Oxoglutaric Acid

Cat. No.: B7765302

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaric acid, also known as α -ketoglutaric acid (α -KG), is a pivotal metabolite that sits at the crossroads of major metabolic pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.^{[1][2][3][4][5]} Beyond its bioenergetic role, **2-oxoglutaric acid** is a critical link between carbon and nitrogen metabolism, serving as a primary nitrogen acceptor and a precursor for the synthesis of several amino acids. Furthermore, emerging evidence has established **2-oxoglutaric acid** as a crucial signaling molecule and a co-substrate for a large family of dioxygenases that regulate a wide array of cellular processes, including epigenetic modifications and the response to hypoxia. This guide provides a comprehensive technical overview of the multifaceted roles of **2-oxoglutaric acid** in cellular metabolism, offering insights for researchers and professionals in drug development.

Core Metabolic Functions

The Tricarboxylic Acid (TCA) Cycle

2-Oxoglutaric acid is a central intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. It is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, **2-oxoglutaric acid** is converted to succinyl-CoA by the 2-

oxoglutarate dehydrogenase complex, another key regulatory point in the cycle. This step generates NADH, a crucial reducing equivalent for ATP production through the electron transport chain.

Amino Acid Metabolism and Nitrogen Transport

2-Oxoglutaric acid serves as a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts **2-oxoglutaric acid** into the amino acid glutamate. Glutamate can then be used for the synthesis of other amino acids or can be deaminated to release ammonia for excretion, thereby playing a crucial role in nitrogen homeostasis. The reversible nature of these reactions allows **2-oxoglutaric acid** to act as a crucial link between amino acid and carbohydrate metabolism.

Quantitative Data

The intracellular concentration of **2-oxoglutaric acid** can vary significantly depending on the cell type and metabolic state. These fluctuations are critical for its signaling functions.

Cellular Concentrations of 2-Oxoglutaric Acid

Cell Type/Condition	Concentration (mM)	Reference
E. coli (glucose medium)	0.35 - 2.6	
E. coli (glycerol medium)	~0.5	
E. coli (carbon-free medium)	0.35	
E. coli (nitrogen starvation)	1.4 - 12	
Breast Carcinoma Cells	0.01 - 0.1	
Non-cancerous Cells	~10 ⁻⁸	
Glioma (Grade II/III)	1 - 30 (as 2-hydroxyglutarate)	

Kinetic Parameters of Key Enzymes

The activity of enzymes that produce and consume **2-oxoglutaric acid** is tightly regulated. The following table summarizes some of the key kinetic parameters.

Enzyme	Substrate	Km (mM)	Reference
2-Oxoglutarate Dehydrogenase Complex (mammalian)	2-Oxoglutarate	0.220	
2-Oxoglutarate Dehydrogenase Complex (mammalian)	CoA	0.025	
2-Oxoglutarate Dehydrogenase Complex (mammalian)	NAD ⁺	0.050	
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)	2-Oxoglutarate	0.15	
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)	CoA	0.014	
2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii)	NAD ⁺	0.17	
Isocitrate Dehydrogenase 1 (IDH1) R132H variant	2-Oxoglutarate	0.6	
Isocitrate Dehydrogenase (Mycobacterium tuberculosis)	Isocitrate	0.02 - 0.3	

Aspartate Aminotransferase (chicken liver)	2-Oxoglutarate	Degree 2:2 kinetics
Alanine Aminotransferase	Alanine	millimolar range
Alanine Aminotransferase	2-Oxoacid	submillimolar range
Glutamate Dehydrogenase	2-Oxoglutarate	-
4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis)	4-aminobutyrate	0.33
4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis)	2-oxoglutarate	0.57

Signaling Roles of 2-Oxoglutaric Acid

Beyond its metabolic functions, **2-oxoglutaric acid** has emerged as a critical signaling molecule, primarily through its role as a co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes catalyze a wide range of hydroxylation and demethylation reactions, influencing processes from epigenetic regulation to hypoxia sensing.

Epigenetic Regulation

2-Oxoglutaric acid is an essential co-substrate for two major families of epigenetic-modifying enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases.

- **TET Enzymes:** TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of active DNA demethylation. The activity of TET enzymes is directly dependent on the cellular concentration of **2-oxoglutaric acid**.
- **JmjC Histone Demethylases:** This large family of enzymes removes methyl groups from lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression. Their catalytic activity is also critically dependent on **2-oxoglutaric acid**.

The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes in certain cancers, is a structural analog of **2-oxoglutaric acid** and acts as a competitive inhibitor of 2-OGDDs, leading to widespread epigenetic alterations and contributing to tumorigenesis.

Hypoxia-Inducible Factor (HIF-1 α) Regulation

2-Oxoglutaric acid plays a crucial role in the cellular response to changes in oxygen availability through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α). Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs), which are 2-OGDDs, hydroxylate specific proline residues on HIF-1 α . This hydroxylation targets HIF-1 α for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, the activity of PHDs is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1 α , which can then translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

Experimental Protocols

Quantification of 2-Oxoglutaric Acid by LC-MS/MS

This protocol provides a general framework for the quantification of **2-oxoglutaric acid** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
- For tissue samples, homogenize the tissue in an appropriate extraction buffer on ice.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the metabolites.
- For plasma samples, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

2. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

- Dry the metabolite extract under a stream of nitrogen gas.
- Reconstitute the dried sample in a derivatization reagent. A common method involves derivatization with phenylhydrazine to form a stable hydrazone derivative.
- Incubate the reaction mixture under appropriate conditions (e.g., temperature and time).

3. LC-MS/MS Analysis:

- Chromatographic Separation:
- Use a suitable HPLC or UPLC column for separation. Hydrophilic interaction liquid chromatography (HILIC) columns are often used for polar metabolites like **2-oxoglutaric acid**.
- Establish a mobile phase gradient. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile).
- Mass Spectrometry Detection:
- Operate the mass spectrometer in negative ion mode.
- Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for **2-oxoglutaric acid** and its stable isotope-labeled internal standard.

4. Data Analysis:

- Generate a standard curve using known concentrations of a **2-oxoglutaric acid** standard.
- Quantify the concentration of **2-oxoglutaric acid** in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Enzymatic Assay for 2-Oxoglutarate Dehydrogenase (OGDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of the 2-oxoglutarate dehydrogenase complex. The assay measures the reduction of NAD^+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

1. Reagent Preparation:

- **Assay Buffer:** Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing MgCl_2 , thiamine pyrophosphate (TPP), and cysteine-HCl.
- **Substrate Solution:** Prepare fresh solutions of 2-oxoglutarate, Coenzyme A (CoA), and NAD^+ in the assay buffer.

2. Sample Preparation:

- Isolate mitochondria from cells or tissues by differential centrifugation.
- Lyse the isolated mitochondria using a suitable buffer containing a mild detergent (e.g., Triton X-100) to release the enzyme complex.
- Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

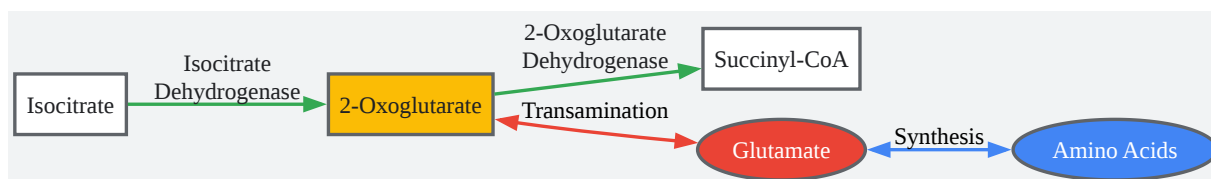
- Add the assay buffer to a 96-well plate or a cuvette.
- Add the substrate solution containing 2-oxoglutarate, CoA, and NAD^+ .
- Initiate the reaction by adding a known amount of the mitochondrial lysate (e.g., 10-50 μg of protein).
- Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

4. Data Analysis:

- Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
- Express the enzyme activity as units per milligram of protein (e.g., nmol of NADH formed per minute per mg of protein).

Visualizations

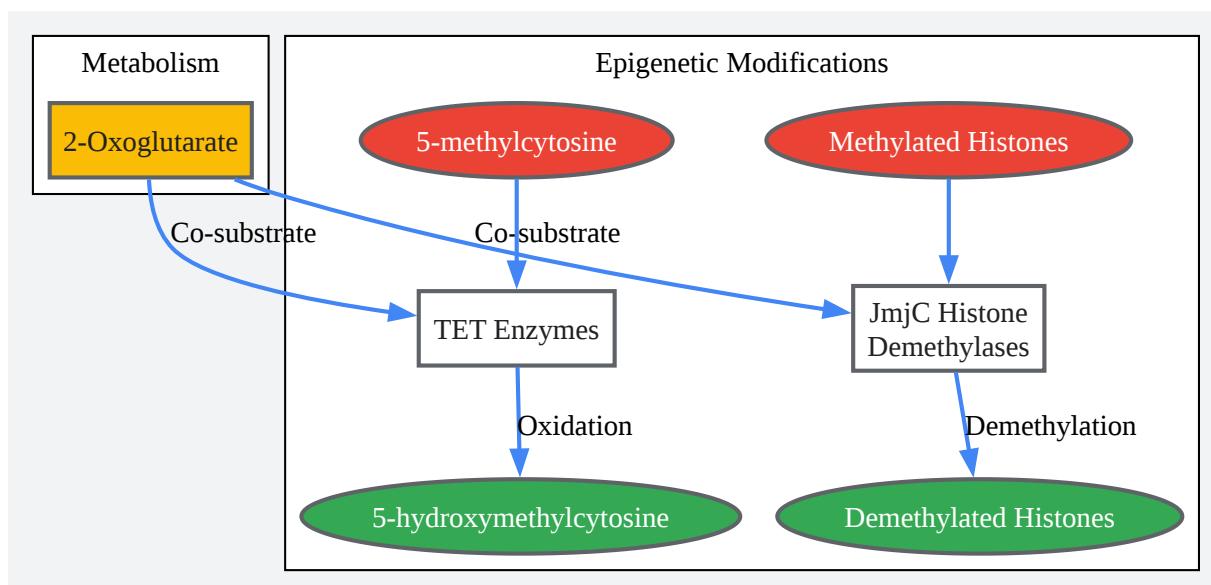
Metabolic Hub: 2-Oxoglutaric Acid in the TCA Cycle



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Caption: **2-Oxoglutaric acid** as a central intermediate in the TCA cycle and its link to amino acid metabolism.

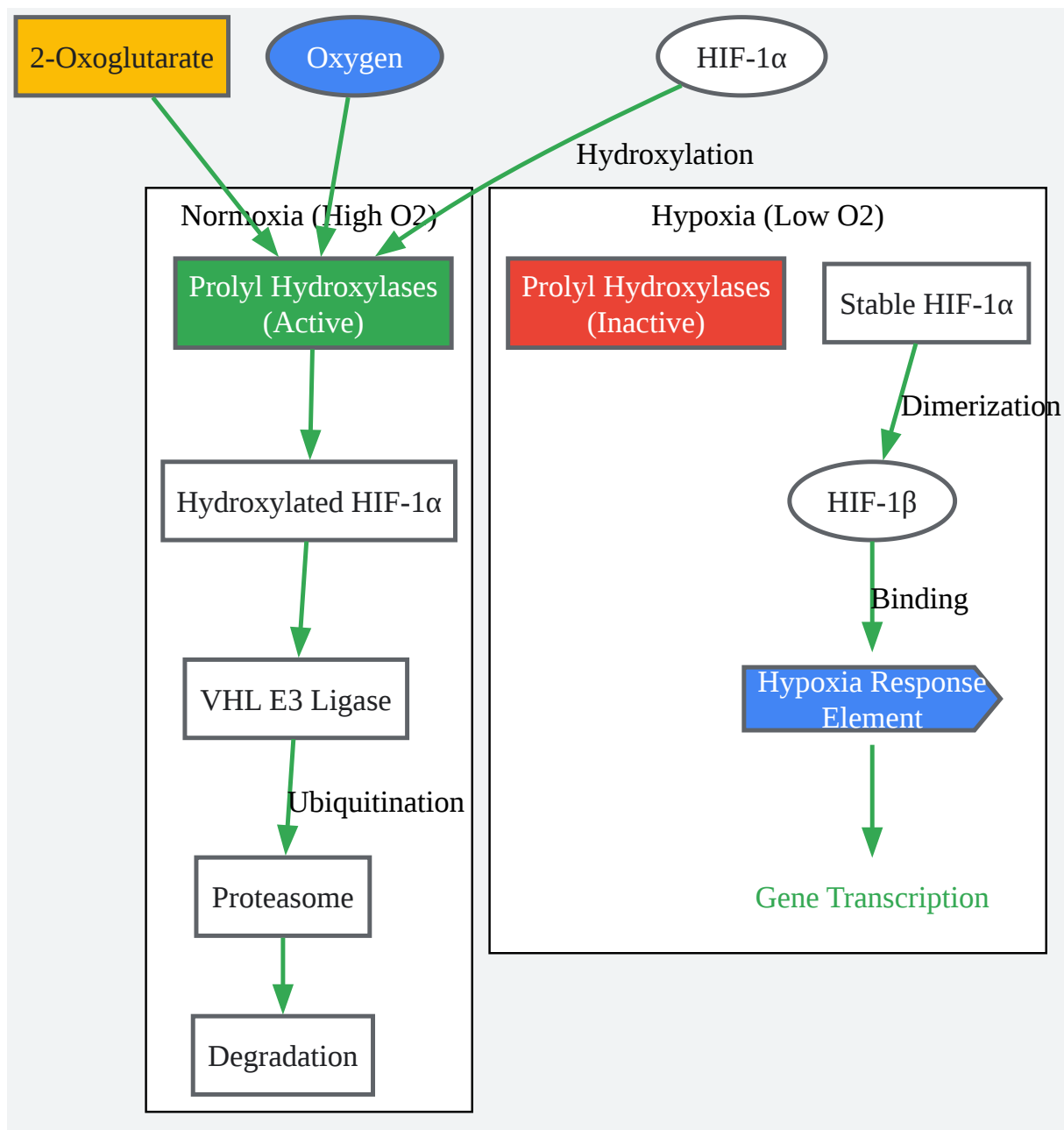
Signaling Nexus: 2-Oxoglutarate and Epigenetic Regulation



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Caption: **2-Oxoglutaric acid** as a co-substrate for TET enzymes and JmJc histone demethylases in epigenetics.

Oxygen Sensing: Regulation of HIF-1 α Stability



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